molecular formula C26H23F2N3O3S B2919936 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1226453-26-4

2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2919936
CAS No.: 1226453-26-4
M. Wt: 495.54
InChI Key: GNYFNBRSCHQWNX-UHFFFAOYSA-N
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Description

2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a calcium-permeable non-selective cation channel. TRPC5 channels are implicated in a variety of physiological and pathophysiological processes, making this inhibitor a critical tool for neurobiological and cardiovascular research. Its primary research value lies in its ability to selectively block TRPC5-mediated currents, which are known to contribute to neuronal cell death following ischemic stroke and to play a role in pain perception and neuropathic pain conditions . By inhibiting TRPC5, this compound helps researchers elucidate the channel's function in calcium signaling cascades and its contribution to diseases. Furthermore, TRPC5 is expressed in the kidney and is involved in proteinuric kidney diseases , where its inhibition has been shown to reduce podocyte injury and albuminuria in disease models. This acetamide derivative serves as a key pharmacological probe for investigating the mechanisms underlying neurological disorders, chronic pain, and renal pathophysiology, providing insights for potential future therapeutic strategies.

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3S/c1-17-3-7-19(8-4-17)30-24(32)16-35-26-29-15-23(18-5-11-21(33-2)12-6-18)31(26)20-9-13-22(14-10-20)34-25(27)28/h3-15,25H,16H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYFNBRSCHQWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical differences between the target compound and analogs reported in the evidence:

Compound Name / ID Core Structure R<sup>1</sup> (Position 1) R<sup>2</sup> (Position 5) Acetamide Substituent Key Properties/Biological Activity Reference
Target Compound 1H-imidazole 4-(difluoromethoxy)phenyl 4-methoxyphenyl N-(p-tolyl) Hypothesized COX inhibition; enhanced metabolic stability
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) 1H-imidazole 4-methoxyphenyl 4-fluorophenyl N-(thiazol-2-yl) COX-1/2 inhibition (IC50 data not provided)
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 1H-imidazole 4-chlorophenyl p-tolyl N-(thiazol-2-yl) Molecular weight: 441.0; no activity data
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-methylphenyl)-thiazol-5-yl]acetamide (9d) Benzimidazole-triazole-thiazole hybrid N-[2-(4-methylphenyl)-thiazol-5-yl] Docking studies suggest α-glucosidase inhibition

Structure-Activity Relationship (SAR) Insights

  • Imidazole Core : Essential for hydrogen bonding with catalytic residues in COX or kinase targets.
  • R<sup>1</sup> Substituents : Electron-withdrawing groups (e.g., difluoromethoxy, chloro) improve metabolic stability and target affinity.
  • Acetamide Tail : Bulky substituents (e.g., p-tolyl vs. thiazol-2-yl) modulate solubility and binding pocket compatibility .

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